molecular formula C12H17NO4 B8130614 5-Hydroxy-2-(2-methoxyethoxy)-N,N-dimethylbenzamide

5-Hydroxy-2-(2-methoxyethoxy)-N,N-dimethylbenzamide

Cat. No.: B8130614
M. Wt: 239.27 g/mol
InChI Key: UGRYQOWKAMGCAF-UHFFFAOYSA-N
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Description

5-Hydroxy-2-(2-methoxyethoxy)-N,N-dimethylbenzamide is an organic compound with a complex structure that includes a benzamide core substituted with hydroxy, methoxyethoxy, and dimethylamino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-2-(2-methoxyethoxy)-N,N-dimethylbenzamide typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of a substituted benzoic acid with dimethylamine under dehydrating conditions.

    Introduction of the Hydroxy Group: The hydroxy group can be introduced via electrophilic aromatic substitution using a suitable hydroxylating agent.

    Attachment of the Methoxyethoxy Group: The methoxyethoxy group is typically introduced through an etherification reaction, where the hydroxy group on the benzamide core reacts with 2-methoxyethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-2-(2-methoxyethoxy)-N,N-dimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the benzamide core can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxyethoxy group can be substituted with other alkoxy groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkoxides in the presence of a suitable leaving group.

Major Products

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various alkoxy-substituted derivatives.

Scientific Research Applications

5-Hydroxy-2-(2-methoxyethoxy)-N,N-dimethylbenzamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its potential therapeutic effects.

Mechanism of Action

The mechanism of action of 5-Hydroxy-2-(2-methoxyethoxy)-N,N-dimethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and methoxyethoxy groups play a crucial role in binding to these targets, while the dimethylamino group may enhance its solubility and bioavailability. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 5-Hydroxy-2-(2-ethoxyethoxy)-N,N-dimethylbenzamide
  • 5-Hydroxy-2-(2-methoxyethoxy)-N,N-diethylbenzamide
  • 5-Hydroxy-2-(2-methoxyethoxy)-N,N-dimethylbenzoate

Uniqueness

5-Hydroxy-2-(2-methoxyethoxy)-N,N-dimethylbenzamide is unique due to the specific combination of functional groups that confer distinct chemical and physical properties. Its methoxyethoxy group provides flexibility and potential for further functionalization, while the dimethylamino group enhances its interaction with biological targets.

Properties

IUPAC Name

5-hydroxy-2-(2-methoxyethoxy)-N,N-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO4/c1-13(2)12(15)10-8-9(14)4-5-11(10)17-7-6-16-3/h4-5,8,14H,6-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGRYQOWKAMGCAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=C(C=CC(=C1)O)OCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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